molecular formula C14H23NO B1342315 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol CAS No. 4142-59-0

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol

Cat. No.: B1342315
CAS No.: 4142-59-0
M. Wt: 221.34 g/mol
InChI Key: GNZOGLOOGZLFHM-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is an organic compound with a complex structure that includes a tert-butyl group, a dimethylamino group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol typically involves multiple steps. One common method includes the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the dimethylamino group, converting it to a primary or secondary amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogenated benzene derivatives.

Scientific Research Applications

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butoxybis(dimethylamino)methane
  • tert-Butyl Methyl[2-(methylamino)ethyl]carbamate

Comparison: 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)13(16)12(8-10)14(2,3)4/h7-8,16H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZOGLOOGZLFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604383
Record name 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4142-59-0
Record name 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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